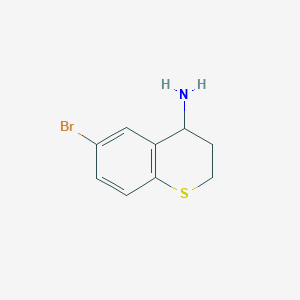

6-Bromothiochroman-4-amine

CAS No.: 1097804-55-1

Cat. No.: VC8206456

Molecular Formula: C9H10BrNS

Molecular Weight: 244.15

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1097804-55-1 |

|---|---|

| Molecular Formula | C9H10BrNS |

| Molecular Weight | 244.15 |

| IUPAC Name | 6-bromo-3,4-dihydro-2H-thiochromen-4-amine |

| Standard InChI | InChI=1S/C9H10BrNS/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5,8H,3-4,11H2 |

| Standard InChI Key | BBIVYWYYBBNZIL-UHFFFAOYSA-N |

| SMILES | C1CSC2=C(C1N)C=C(C=C2)Br |

| Canonical SMILES | C1CSC2=C(C1N)C=C(C=C2)Br |

Introduction

Chemical Identification and Structural Features

Molecular Architecture

6-Bromothiochroman-4-amine belongs to the thiochroman family, a bicyclic system comprising a benzene ring fused to a tetrahydrothiopyran ring. The compound’s structure includes:

-

Bromine substitution at the 6-position of the aromatic ring, influencing electronic properties and reactivity.

-

Primary amine group at the 4-position of the thiopyran moiety, which enhances potential for hydrogen bonding and pharmacological interactions.

While the exact crystal structure of 6-bromothiochroman-4-amine remains uncharacterized, its ketone precursor, 6-bromothiochroman-4-one (CAS 13735-13-2), has been extensively studied. The ketone derivative features a molecular formula of and a molecular weight of 243.12 g/mol . Comparative analysis suggests that reduction of the ketone to an amine would yield a molecular formula of , with a theoretical molecular weight of 244.15 g/mol.

Spectral Characteristics

Nuclear magnetic resonance (NMR) data for 6-bromothiochroman-4-one provides a foundation for predicting the amine’s spectral profile:

-

NMR: The ketone precursor exhibits signals at δ 8.07–7.63 ppm (aromatic protons) and δ 3.22–2.93 ppm (methylene groups adjacent to the carbonyl) . Replacement of the carbonyl with an amine group would likely shift these signals due to changes in electron density and hydrogen bonding.

-

NMR: The carbonyl carbon at δ 192.0 ppm in the ketone would be absent in the amine, replaced by a carbon resonating near δ 40–50 ppm, typical for aliphatic amines.

Synthesis and Reaction Pathways

Bromination of Thiochroman-4-one

The synthesis of 6-bromothiochroman-4-one, a critical precursor, involves electrophilic aromatic substitution using bromine () in the presence of as a Lewis acid :

-

Reaction Conditions:

-

(2.01 g, 15.1 mmol) and as solvent.

-

Slow addition of (1.28 g, 7.98 mmol) at 0°C over 30 minutes.

-

Stirring at 0°C for 4 hours yields a mixture of mono- and di-brominated products.

-

-

Product Isolation:

Physicochemical Properties

Solubility and Partition Coefficients

Data for 6-bromothiochroman-4-one (LogP = 2.85) indicates moderate lipophilicity, which is likely conserved in the amine derivative . Key predictions for 6-bromothiochroman-4-amine include:

-

Aqueous Solubility: Estimated 0.1–0.2 mg/mL based on analog solubility trends .

-

LogP: ~2.0–3.0, favoring membrane permeability and central nervous system (CNS) penetration.

Pharmacokinetic Predictions

Computational models for the ketone precursor suggest:

-

GI Absorption: High (>80%) due to moderate LogP and molecular weight <500 g/mol .

-

BBB Permeation: Likely, as indicated by the ketone’s predicted BBB permeant properties .

-

CYP Inhibition: Potential inhibition of CYP1A2, a common feature of brominated aromatics .

Challenges and Future Directions

Synthetic Optimization

Current yields for 6-bromothiochroman-4-one synthesis (46%) highlight the need for improved regioselectivity in bromination reactions. Strategies could include:

-

Directed Ortho-Metalation: Using directing groups to enhance bromine placement at the 6-position.

-

Catalytic C–H Activation: Transition metal catalysts to achieve site-specific functionalization.

Pharmacological Profiling

Comprehensive in vitro and in vivo studies are required to elucidate the amine’s:

-

Toxicity Profile: Acute and chronic effects in mammalian models.

-

Mechanism of Action: Target identification via proteomic and metabolomic approaches.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume